2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
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Description
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.421. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications One significant area of application is in the generation of structurally diverse compound libraries through alkylation and ring closure reactions. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in alkylation and ring closure reactions to generate a wide range of compounds, including dithiocarbamates, thioethers, and various NH-azoles such as pyrazole, which underscores the versatility of similar structures in synthetic chemistry for generating diverse molecular libraries (Roman, 2013).
Antimicrobial and Antitumor Applications The antimicrobial and antitumor potential of pyrazole derivatives has been extensively explored. For example, new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Gouda et al., 2010). Additionally, novel pyrazole derivatives have been investigated for their antitumor activities, with certain compounds showing promising results against specific cancer cell lines, highlighting the therapeutic applications of pyrazole derivatives in oncology (Fahim et al., 2019).
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(2)20-18(16-8-4-3-5-9-16)13-28(26-20)14-19(29)25-12-15-7-6-10-17(11-15)21(22,23)24/h3-11,13H,12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXCPBTAUGCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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